REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH:9][C:10](=O)[CH:11]([CH3:13])[CH3:12])=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.ClC(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10]([CH:11]([CH3:13])[CH3:12])=[N:9][N:8]=2)[CH:7]=1
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1)NNC(C(C)C)=O
|
Name
|
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.12 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred for 2 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The resulting yellow suspension was filtered
|
Type
|
WASH
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Details
|
washing with THF (2×25 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organics were purified
|
Type
|
WASH
|
Details
|
washed with DCM-MeOH (1:1, 100 mL) and MeOH (50 mL)
|
Type
|
WASH
|
Details
|
the product was eluted with 2M NH3 in MeOH)
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid (1.60 g, 97%
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC=2N(C1)C(=NN2)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |